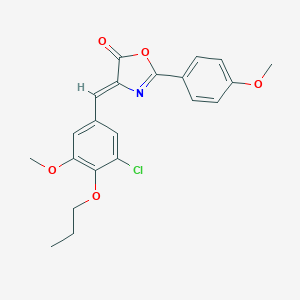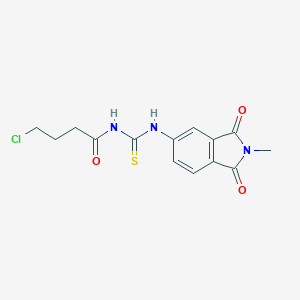
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one, also known as CMPO, is a chemical compound with a wide range of applications in scientific research. CMPO is a chelating agent that can selectively bind metal ions, making it useful in various fields such as nuclear fuel reprocessing, waste management, and medical imaging.
Scientific Research Applications
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has a wide range of applications in scientific research. One of the primary uses of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is in nuclear fuel reprocessing, where it is used to selectively extract radioactive metal ions from spent nuclear fuel. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is also used in waste management to remove heavy metal ions from contaminated soil and water. In medical imaging, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is used as a contrast agent for magnetic resonance imaging (MRI) to enhance the visibility of certain tissues.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is based on its ability to selectively bind metal ions. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one contains two oxygen and two nitrogen atoms that can form a coordination complex with metal ions. The resulting complex is stable and can be easily separated from other compounds. 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one has a high affinity for certain metal ions such as uranium, plutonium, and americium, making it useful in nuclear fuel reprocessing.
Biochemical and Physiological Effects
4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is not typically used in biochemical or physiological studies, as it is primarily used as a chelating agent for metal ions. However, studies have shown that 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can cause DNA damage in human cells, which may be a concern for workers who are exposed to high levels of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to selectively bind metal ions. This makes it useful in a wide range of applications, from nuclear fuel reprocessing to medical imaging. However, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be difficult to handle due to its toxicity and the potential for it to cause DNA damage. Additionally, 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one can be expensive to produce, which may limit its use in some applications.
Future Directions
There are several potential future directions for research involving 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. One area of interest is the development of new chelating agents that are more effective and less toxic than 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. Another area of interest is the use of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one in targeted drug delivery, where it could be used to selectively deliver drugs to specific tissues or cells. Finally, there is potential for 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one to be used in the development of new materials with unique properties, such as self-healing materials or materials with enhanced electrical conductivity.
Synthesis Methods
The synthesis of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one involves the condensation of 3-chloro-4-methoxybenzaldehyde and 4-methoxyphenylacetic acid in the presence of phosphorus oxychloride. The resulting product is then reacted with propylamine and 2-amino-4-methoxyphenol to yield 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one. The synthesis of 4-(3-chloro-5-methoxy-4-propoxybenzylidene)-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one is a relatively straightforward process that can be performed in a laboratory setting.
properties
Molecular Formula |
C21H20ClNO5 |
|---|---|
Molecular Weight |
401.8 g/mol |
IUPAC Name |
(4Z)-4-[(3-chloro-5-methoxy-4-propoxyphenyl)methylidene]-2-(4-methoxyphenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H20ClNO5/c1-4-9-27-19-16(22)10-13(12-18(19)26-3)11-17-21(24)28-20(23-17)14-5-7-15(25-2)8-6-14/h5-8,10-12H,4,9H2,1-3H3/b17-11- |
InChI Key |
SASPTQMISQUTHX-BOPFTXTBSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-acetyl-5-(4-ethoxyphenyl)-1-(3-methylphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283714.png)
![5-(4-Ethoxyphenyl)-1,3-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B283715.png)
![N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
![N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}-3-(propan-2-yloxy)benzamide](/img/structure/B283717.png)
![3-ethoxy-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283718.png)
![4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283719.png)
![N-(2,2-dimethylpropanoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283721.png)
![2,4-dichloro-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B283725.png)
![1-[3-Acetyl-1-(2-chlorophenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-dien-7-yl]ethanone](/img/structure/B283726.png)

![ethyl 4-{4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B283732.png)
![1-(3-chloro-4-methylphenyl)-4-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B283734.png)
![3-chloro-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B283735.png)
![3-bromo-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B283739.png)